2-(3-fluorophenoxy)-N-(2-((3-(4-fluorophenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)oxy)ethyl)propanamide
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Overview
Description
2-(3-fluorophenoxy)-N-(2-((3-(4-fluorophenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)oxy)ethyl)propanamide is a useful research compound. Its molecular formula is C22H19F2N5O3 and its molecular weight is 439.423. The purity is usually 95%.
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Scientific Research Applications
Antioxidant and Anticancer Activity
Research on derivatives of similar structural families, such as those incorporating [1,2,4]triazolo and pyridazine moieties, has shown promising antioxidant and anticancer activities. For instance, novel derivatives bearing triazolethione and thiophenyltriazole among other moieties displayed significant antioxidant activity, surpassing that of ascorbic acid in some cases. Anticancer evaluations against human glioblastoma and breast cancer cell lines highlighted the potential of these compounds, with specific derivatives identified as notably active against glioblastoma cells (Tumosienė et al., 2020).
Structural and Synthetic Studies
Another aspect of research focuses on the synthesis, structure analysis, and potential medicinal applications of heterocyclic compounds, including pyridazine analogs. These studies involve comprehensive synthesis methods, spectroscopic characterization, and theoretical calculations to elucidate the properties of these compounds. For example, the synthesis and characterization of 6-Chloro-3-[(4-chloro-3-methylphenoxy)methyl][1,2,4]triazolo[4,3-b]pyridazine revealed insights into its molecular structure and potential for further pharmaceutical exploration (Sallam et al., 2021).
Antimicrobial and Antifungal Properties
Compounds within this structural realm have also been explored for their antimicrobial and antifungal properties. The synthesis of novel derivatives and their subsequent evaluation against various bacterial and fungal strains have shown significant activity, indicating their potential as lead compounds for developing new antimicrobial agents. This line of research underscores the versatile applications of these compounds beyond their anticancer capabilities (Helal et al., 2013).
Mechanism of Action
Target of Action
The primary target of this compound is the P300/CBP-associated factor (PCAF) . PCAF is a histone acetyltransferase that plays a crucial role in gene expression and is associated with various cellular processes, including proliferation, differentiation, and apoptosis .
Mode of Action
The compound interacts with the PCAF bromodomain, inhibiting its function . This interaction is likely facilitated by the compound’s structural features, which allow it to bind effectively to the PCAF binding site .
Biochemical Pathways
By inhibiting PCAF, the compound can affect various biochemical pathways associated with this enzyme. PCAF is involved in the acetylation of histones, a process that regulates gene expression. Therefore, inhibition of PCAF can lead to changes in gene expression patterns, potentially affecting cellular processes such as cell growth and apoptosis .
Pharmacokinetics
The compound’s effectiveness against various cancer cell lines suggests that it may have favorable adme (absorption, distribution, metabolism, and excretion) properties .
Result of Action
The compound’s action results in the inhibition of PCAF, leading to changes in gene expression. This can have various molecular and cellular effects, depending on the specific genes affected. In the context of cancer, this could potentially lead to reduced cell proliferation and increased apoptosis .
Properties
IUPAC Name |
2-(3-fluorophenoxy)-N-[2-[[3-(4-fluorophenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl]oxy]ethyl]propanamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H19F2N5O3/c1-14(32-18-4-2-3-17(24)13-18)22(30)25-11-12-31-20-10-9-19-26-27-21(29(19)28-20)15-5-7-16(23)8-6-15/h2-10,13-14H,11-12H2,1H3,(H,25,30) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RJVXTVHGPFGMTF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)NCCOC1=NN2C(=NN=C2C3=CC=C(C=C3)F)C=C1)OC4=CC(=CC=C4)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H19F2N5O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
439.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.